molecular formula C17H18ClF3N2S B15295550 N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride

N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride

Cat. No.: B15295550
M. Wt: 374.9 g/mol
InChI Key: ULLFDQVJUGPNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine hydrochloride (IUPAC name), also known as triflupromazine hydrochloride, is a phenothiazine derivative with a trifluoromethyl (-CF₃) group at the 2-position of the phenothiazine ring and a dimethylaminopropyl side chain . Its molecular formula is C₁₈H₁₉F₃N₂S·HCl, with a molecular weight of 388.88 g/mol .

Properties

Molecular Formula

C17H18ClF3N2S

Molecular Weight

374.9 g/mol

IUPAC Name

N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C17H17F3N2S.ClH/c1-21-9-4-10-22-13-5-2-3-6-15(13)23-16-8-7-12(11-14(16)22)17(18,19)20;/h2-3,5-8,11,21H,4,9-10H2,1H3;1H

InChI Key

ULLFDQVJUGPNST-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Traditional Synthetic Approaches

Phenothiazine Core Formation

The phenothiazine scaffold is typically constructed via Ullmann condensation or Ullmann-type coupling reactions. A mixture of 2-chlorotrifluoromethylbenzene and 2-aminothiophenol undergoes cyclization in the presence of copper catalysts at elevated temperatures (150–200°C). This step achieves moderate yields (50–65%) due to competing side reactions, such as over-alkylation or decomposition of the trifluoromethyl group.

Side Chain Introduction

The propan-1-amine side chain is introduced through nucleophilic substitution. The phenothiazine nitrogen reacts with 3-chloro-N-methylpropan-1-amine in a polar aprotic solvent (e.g., dimethylformamide) under reflux. Catalytic amounts of potassium iodide enhance reactivity via the Finkelstein mechanism, yielding the tertiary amine intermediate. This step typically achieves 70–80% conversion but requires rigorous exclusion of moisture to prevent hydrolysis.

Catalytic Hydrogenation Methods

Reductive Amination Strategy

A two-step hydrogenation process, adapted from fluoxetine synthesis protocols, offers improved efficiency:

  • Ketone Intermediate Formation : 2-Benzoyl-N-benzyl-N-methylethylamine is prepared via Schotten-Baumann acylation.
  • Catalytic Hydrogenation : Using 5% Pd/C or Pd-Pt/C catalysts under 5 bar H₂ pressure at 50°C, the ketone is reduced to 1-phenyl-3-(N-methylamino)propan-1-ol. This step achieves 85% yield, with simultaneous cleavage of the benzyl protecting group.
Table 1: Hydrogenation Conditions and Outcomes
Catalyst Temperature (°C) Pressure (bar) Solvent Yield (%)
Pd/C 50 5 Ethanol 85
Pd-Pt/C 50 5 Ethyl Acetate 82

Etherification and Side Chain Functionalization

Ether Bond Formation

The alcohol intermediate undergoes etherification with 1-chloro-4-trifluoromethylbenzene in N-methylpyrrolidone (NMP) at 80°C. Potassium tert-butoxide acts as a base, deprotonating the alcohol to enhance nucleophilicity. The reaction achieves 90% yield after 6 hours, with potassium iodide accelerating the SN2 mechanism.

Amine Hydrochloride Formation

The free base is treated with hydrochloric acid in anhydrous ether, precipitating the hydrochloride salt. Recrystallization from heptane-ethanol mixtures yields >95% purity, confirmed by melting point (154–155°C) and ¹H-NMR analysis.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

  • Traditional Route : 45–50% overall yield (multi-step losses).
  • Hydrogenation-Etherification Route : 76.5% overall yield (0.85 × 0.90).

Byproduct Formation

The catalytic route generates fewer byproducts (<5% vs. 15–20% in traditional methods), attributed to milder conditions and selective catalysts.

Challenges and Optimization Strategies

Regioselectivity in Trifluoromethyl Substitution

Positioning the -CF₃ group at the 2-position requires careful stoichiometric control. Excess iodotrifluoromethane in Ullmann coupling improves regioselectivity but increases costs.

Solvent Optimization

Replacing NMP with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (87% yield in pilot trials).

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine; hydrochloride is a chemical compound with a phenothiazine moiety substituted with a trifluoromethyl group. It has a molecular weight of approximately 306.85 g/mol. This compound is known for its antihistamine properties and is studied for potential therapeutic uses and interactions.

Pharmacological Applications

N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine; hydrochloride exhibits biological activity, primarily as an antihistamine. The uniqueness of this compound lies in the trifluoromethyl substitution on the phenothiazine ring, which may enhance its pharmacological properties compared to similar compounds. This modification influences lipophilicity and receptor-binding affinity, making it a subject of interest for pharmacological studies.

Related Compounds

  • Norpromethazine Hydrochloride A derivative of promethazine with similar antihistaminic properties.
  • Triflupromazine An antipsychotic agent known for its sedative effects.
  • N,N-Dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine Similar in structure but differs by additional methyl groups. N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;chloride, also known as triflupromazine, has a molecular weight of 387.9 g/mol .

Research Use

Mechanism of Action

The mechanism of action of N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. It is known to act on the central nervous system by antagonizing dopamine receptors, which can lead to its antipsychotic effects. Additionally, it may interact with histamine receptors, contributing to its antiemetic properties.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Differences

The table below compares triflupromazine hydrochloride with key analogs:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) LogP pKa Primary Uses Key Differences
Triflupromazine HCl (Target) C₁₈H₁₉F₃N₂S·HCl 2-CF₃ 388.88 5.5 9.2 Antipsychotic, antiemetic High lipophilicity, potent CNS effects
Chlorpromazine HCl C₁₇H₁₉ClN₂S·HCl 2-Cl 355.30* ~4.5* 9.3 Schizophrenia, bipolar disorder Lower lipophilicity, broader sedation
Promazine HCl C₁₇H₂₁N₂S·HCl None 320.88* ~3.8* 9.1 Sedative, mild antipsychotic Reduced potency, fewer side effects
Trifluoperazine HCl C₂₁H₂₄F₃N₃S·2HCl 2-CF₃, piperazine 480.41 ~4.9* 8.5 Long-acting schizophrenia management Extended half-life, piperazine moiety
3,7-Dichloro Analog (Compound 3) C₁₇H₁₇Cl₂N₂S·HCl 3,7-Cl₂ 379.72* ~5.2* N/A Antitubercular research Dual halogenation, niche applications

*Calculated or inferred values.

Key Comparative Findings

Substituent Effects on Activity :
  • Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) :
    The -CF₃ group in triflupromazine enhances lipophilicity (logP 5.5 vs. ~4.5 for chlorpromazine), improving blood-brain barrier penetration and antipsychotic potency . However, chlorpromazine’s -Cl group confers broader sedative effects, making it preferable for agitated patients .

  • Unsubstituted Phenothiazines (Promazine): Promazine lacks ring substituents, resulting in lower logP (~3.8) and reduced receptor affinity. It is less effective for psychosis but causes fewer extrapyramidal side effects .
  • Piperazine Derivatives (Trifluoperazine): Trifluoperazine’s piperazine ethanol side chain extends its duration of action compared to triflupromazine’s dimethylaminopropyl chain. This structural difference reduces metabolic degradation, allowing once-daily dosing .

Research Highlights

  • Antitumor Activity: Phenothiazines with -CF₃ substituents demonstrate antiproliferative effects in HEp-2 and L5178Y cancer cell lines. Triflupromazine’s activity is attributed to -CF₃ enhancing membrane interaction and apoptosis induction .
  • Multi-Drug Resistance (MDR) Reversal: 10-[N-(Phthalimido)alkyl]-2-CF₃ phenothiazines reverse MDR in lymphoma cells, though triflupromazine itself is less effective in this context .

Biological Activity

N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine; hydrochloride is a compound that exhibits notable biological activity, particularly as an antihistamine. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine; hydrochloride primarily acts as an antihistamine , blocking H1 receptors and thereby alleviating allergic reactions. Additionally, it may exhibit:

  • Sedative effects due to its potential interactions with central nervous system receptors.
  • Antipsychotic properties , similar to other phenothiazine derivatives, which can influence dopamine receptor activity.

Pharmacological Applications

The compound has been studied for various therapeutic applications, including:

  • Antihistaminic Effects : Its efficacy in treating allergic conditions.
  • Antipsychotic Activity : Potential use in managing psychiatric disorders.
  • Anticancer Properties : Preliminary studies indicate some derivatives may possess anticancer activity against specific cell lines.

Research Findings

Numerous studies have focused on the biological activity of this compound and its derivatives:

Case Studies and Experimental Data

  • Antihistaminic Activity :
    • In vitro studies demonstrated significant inhibition of histamine-induced responses in human cell lines, suggesting strong antihistaminic properties .
  • Anticancer Activity :
    • Research indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HEp-2 and L5178Y, with IC50 values in the micromolar range .
    • A study reported that the compound's structural modifications could enhance its binding affinity to cancer-related targets .
  • Sedative Effects :
    • Behavioral assays in animal models showed that the compound could induce sedation, supporting its potential use in managing anxiety disorders .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
Norpromethazine HydrochlorideC16H20ClNAntihistaminic properties similar to N-methyl derivative
TriflupromazineC18H20F3N3SKnown for sedative effects and antipsychotic activity
N,N-Dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amineC19H21F3N2SSimilar structure with variations in methyl groups

Q & A

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂). Monitor via:
    • LC-MS/MS : Identifies sulfoxide derivatives (common degradation products in phenothiazines) .
    • Thermogravimetric Analysis (TGA) : Determines decomposition points (critical for storage guidelines) .
  • Quantitative NMR (qNMR) : Validates purity and quantifies hydrolytic byproducts (e.g., free phenothiazine) .

How can researchers resolve contradictions in reported antipsychotic efficacy across preclinical models?

Advanced Research Focus
Discrepancies may stem from:

  • Species-Specific Metabolism : Rodent vs. primate CYP450 enzyme activity differences. Use hepatic microsome assays to compare metabolic stability .
  • Dosing Regimens : Adjust for bioavailability (oral vs. intravenous) using pharmacokinetic modeling (e.g., non-compartmental analysis) .
  • Behavioral Assays : Standardize tests (e.g., prepulse inhibition for schizophrenia models) to reduce variability .

What computational tools predict the compound’s interaction with non-dopaminergic targets (e.g., serotonin receptors)?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model 5-HT₂A receptor binding using homology-based structures (e.g., AlphaFold).
  • Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding with Ser159, π-π stacking with Phe234) .
  • Validation : Compare predictions with experimental data from radioligand assays .

What are the critical storage conditions to prevent hydrochloride salt deliquescence or crystal polymorphism?

Q. Basic Research Focus

  • Storage : Tight, light-resistant containers at 2–8°C to minimize hydrolysis and photodegradation .
  • Humidity Control : Maintain relative humidity <40% to prevent deliquescence (hygroscopicity data from TGA/DSC) .
  • Polymorphism Screening : Use X-ray diffraction (XRPD) to monitor crystal forms during long-term stability studies .

How does the compound’s pKa (9.2) impact its solubility and formulation strategies for in vivo studies?

Q. Basic Research Focus

  • pH-Dependent Solubility : Low water solubility at physiological pH (7.4) necessitates prodrug design or co-solvents (e.g., PEG 400) .
  • Ion-Exchange Methods : Use HCl or citric acid buffers to enhance solubility in injectable formulations .

What impurity profiling methods are recommended for batch-to-batch consistency in synthesis?

Q. Advanced Research Focus

  • HPLC-UV/ELS : Detect alkylation byproducts (e.g., desmethyl derivatives) with a C18 column and 0.1% TFA mobile phase .
  • Reference Standards : Compare against Promazine Hydrochloride (CAS 53-60-1) and Desmethylchlorpromazine (CAS 3953-65-9) for impurity identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.